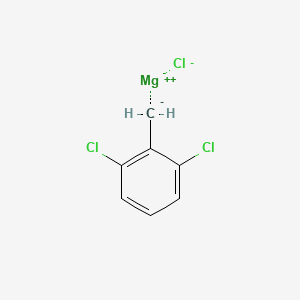

2,6-Dichlorobenzylmagnesium chloride

Description

2,6-Dichlorobenzylmagnesium chloride (CAS: 213627-20-4) is a Grignard reagent with the molecular formula C₇H₅Cl₂MgCl and a molecular weight of 195.47 g/mol (when accounting for the chloride counterion). It is typically supplied as a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF) for synthetic applications . This compound is highly reactive due to the magnesium center, enabling its use in nucleophilic additions and cross-coupling reactions to construct carbon-carbon bonds in organic synthesis. Its structure features two chlorine substituents at the 2- and 6-positions of the benzyl ring, which confer electronic and steric effects critical to its reactivity .

Properties

Molecular Formula |

C7H5Cl3Mg |

|---|---|

Molecular Weight |

219.8 g/mol |

IUPAC Name |

magnesium;1,3-dichloro-2-methanidylbenzene;chloride |

InChI |

InChI=1S/C7H5Cl2.ClH.Mg/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

KSNJQWVQXGMLKH-UHFFFAOYSA-M |

SMILES |

[CH2-]C1=C(C=CC=C1Cl)Cl.[Mg+2].[Cl-] |

Canonical SMILES |

[CH2-]C1=C(C=CC=C1Cl)Cl.[Mg+2].[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

2,6-Dichlorobenzyl Chloride (CAS: 2014-83-7)

- Molecular Formula : C₇H₅Cl₃

- Molecular Weight : 195.47 g/mol

- Key Differences: Lacks the magnesium center, making it a stable organochloride rather than a reactive Grignard reagent. Used as a precursor in synthesizing 2,6-Dichlorobenzylmagnesium chloride. Reactivity: Undergoes nucleophilic substitution (e.g., SN2 reactions) but requires harsh conditions compared to the Grignard derivative .

2,6-Dimethylbenzyl Chloride (CAS: 5402-60-8)

- Molecular Formula : C₉H₁₁Cl

- Molecular Weight : 154.64 g/mol

- Key Differences :

- Methyl groups at the 2- and 6-positions instead of chlorine atoms.

- Electron-donating methyl groups reduce electrophilicity, leading to slower reaction kinetics in substitution reactions compared to dichloro derivatives .

- Applications: Intermediate in pharmaceuticals and agrochemicals (e.g., synthesis of xylidine derivatives) .

2-Chlorobenzyl Chloride (CAS: 611-19-8)

- Molecular Formula : C₇H₆Cl₂

- Molecular Weight : 161.03 g/mol

- Key Differences :

Functional Derivatives with Distinct Backbones

Chlorthiamide (2,6-Dichlorobenzenecarbothioamide; CAS: 500-770-76-3)

- Molecular Formula : C₇H₅Cl₂NS

- Molecular Weight : 206.08 g/mol

- Key Differences :

2,6-Xylidine Hydrochloride (CAS: 21436-98-6)

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Reactivity Profile | Primary Applications |

|---|---|---|---|---|

| 2,6-Dichlorobenzylmagnesium chloride | C₇H₅Cl₂MgCl | 195.47 | High (Grignard reactivity) | Organic synthesis (C–C bond formation) |

| 2,6-Dichlorobenzyl chloride | C₇H₅Cl₃ | 195.47 | Moderate (SN2 substrate) | Precursor to Grignard reagents |

| 2,6-Dimethylbenzyl chloride | C₉H₁₁Cl | 154.64 | Low (electron-donating substituents) | Pharmaceutical intermediates |

| Chlorthiamide | C₇H₅Cl₂NS | 206.08 | Biological activity (herbicide) | Agricultural applications |

| 2,6-Xylidine Hydrochloride | C₈H₁₁N·HCl | 157.6 | Low (aromatic amine reactivity) | Dye and drug synthesis |

Preparation Methods

Role of Solvent and Activation Agents

Diethyl ether remains the solvent of choice due to its ability to stabilize the Grignard intermediate through Lewis acid-base interactions. Tetrahydrofuran (THF), while offering higher boiling points, may exacerbate side reactions in sterically congested systems. Initiation protocols often employ iodine or pre-activated magnesium to overcome surface passivation. For example, the addition of 1–2% iodine enhances the reactivity of magnesium turnings by etching the oxide layer, as demonstrated in the synthesis of 2,6-dichlorobenzylmagnesium chloride.

Synthetic Protocols for 2,6-Dichlorobenzylmagnesium Chloride

Standard Ether-Mediated Method

The canonical procedure involves refluxing 2,6-dichlorobenzyl chloride with magnesium turnings in anhydrous diethyl ether under nitrogen or argon. A representative protocol from documented literature outlines:

- Reactant Ratios : 0.2 moles of 2,6-dichlorobenzyl chloride, 100 mL ether, and 10% excess magnesium.

- Initiation : Addition of iodine (1–2 crystals) to trigger the exothermic reaction.

- Reaction Duration : 6–8 hours under reflux with vigorous stirring.

- Workup : Decantation of the ethereal solution from unreacted magnesium, followed by filtration through glass wool.

This method achieves yields of 85–90%, with product purity contingent on rigorous exclusion of moisture and oxygen. The resultant solution is typically titrated to determine concentration, as precipitation of the Grignard reagent is uncommon due to its solubility in ether.

Alternative Solvent Systems and Catalytic Enhancements

While ether dominates, modifications using mixed solvents or catalytic additives have been explored:

- THF-Ether Blends : Combining THF (20% v/v) with ether raises the reaction temperature to 50–60°C, reducing initiation time to 2–3 hours. However, this risks solvolysis of the Grignard intermediate, particularly in systems prone to elimination.

- Copper Catalysis : Introducing CuCN (3 mol%) accelerates magnesium insertion by forming transient cuprate intermediates, as observed in analogous syntheses of aryl Grignard reagents. This approach remains experimental for 2,6-dichlorobenzylmagnesium chloride but shows promise in mitigating Wurtz coupling byproducts.

Analytical Characterization and Quality Control

Spectroscopic Identification

- ¹H NMR (CDCl₃) : The benzylic proton adjacent to magnesium appears as a singlet at δ 2.45–2.60 ppm, downfield-shifted due to electron withdrawal from chlorine. Aromatic protons resonate as a singlet at δ 7.25–7.40 ppm, reflecting symmetry from equivalent ortho substituents.

- Infrared Spectroscopy : Stretching vibrations for C–Mg–Cl appear at 550–600 cm⁻¹, while aromatic C–Cl absorptions dominate at 750–800 cm⁻¹.

Quantitative Titration Methods

The concentration of active Grignard reagent is determined via hydrolysis with standardized HCl followed by back-titration. A typical protocol involves:

- Hydrolyzing 1 mL aliquot with 10 mL 1M HCl.

- Titrating excess acid with 0.5M NaOH using phenolphthalein.

- Calculating molarity using the equation:

$$ \text{Molarity} = \frac{(V{\text{HCl}} \times M{\text{HCl}}) - (V{\text{NaOH}} \times M{\text{NaOH}})}{\text{Aliquot Volume}} $$

This method ensures accuracy within ±2% when performed under inert atmosphere.

Challenges and Mitigation Strategies

Steric and Electronic Effects

The ortho-dichloro substitution imposes significant steric hindrance, slowing magnesium insertion. Electronic effects further complicate the reaction:

- Reduced Nucleophilicity : The electron-withdrawing chlorines decrease the electron density at the benzylic carbon, necessitating higher reaction temperatures or catalytic assistance.

- Side Reactions : Wurtz coupling (dimerization) competes when reaction temperatures exceed 40°C, forming bis(2,6-dichlorobenzyl) as a byproduct.

Moisture and Oxygen Sensitivity

Even trace water (≥50 ppm) hydrolyzes the Grignard reagent to 2,6-dichlorotoluene, while oxygen promotes oxidation to magnesium oxides. Best practices include:

- Schlenk Line Techniques : For transferring reagents under vacuum/inert gas.

- Molecular Sieves : 3Å sieves in solvent storage vessels to scavenge residual moisture.

Industrial and Research Applications

Cross-Coupling Reactions

2,6-Dichlorobenzylmagnesium chloride serves as a pivotal intermediate in Kumada couplings for synthesizing biaryl structures. For instance, reaction with Ni-catalyzed aryl halides yields tetra-ortho-substituted biphenyls, valuable in liquid crystal displays.

Limitations in Nucleophilic Additions

Unlike less hindered Grignard reagents, 2,6-dichlorobenzylmagnesium chloride exhibits poor reactivity toward carbonyl compounds due to steric blockade. Exceptions include reactions with strained ketones (e.g., norbornanone), where yields reach 60–70% under high-dilution conditions.

Data Table 2: Spectroscopic Reference Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 2.55 (s, 2H), δ 7.32 (s, 2H) | Benzylic CH₂MgCl, aromatic protons |

| IR (ATR) | 580 cm⁻¹, 765 cm⁻¹ | C–Mg–Cl stretch, C–Cl aromatic stretch |

| Titration | 0.85–0.95 M | Active Grignard concentration |

Q & A

Basic Questions

Q. What are the optimal synthetic protocols for preparing 2,6-Dichlorobenzylmagnesium chloride, and how are critical parameters controlled?

- Methodology : Synthesis typically involves reacting 2,6-dichlorobenzyl chloride with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen). Key parameters include:

- Temperature : Controlled reflux (65–70°C) to activate magnesium without decomposition .

- Solvent purity : THF must be rigorously dried (e.g., distillation over sodium/benzophenone) to prevent quenching .

- Reagent stoichiometry : Excess magnesium ensures complete conversion of the benzyl chloride precursor .

Q. What analytical techniques are essential for characterizing 2,6-Dichlorobenzylmagnesium chloride, and how are data discrepancies addressed?

- Techniques :

- NMR spectroscopy : H/C NMR in deuterated THF identifies structural integrity and detects impurities (e.g., residual benzyl chloride) .

- Titration : Quantitative analysis using iodine or alcohol titration to determine active magnesium content .

Q. What safety precautions are critical when handling 2,6-Dichlorobenzylmagnesium chloride?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.